molecular formula C9H12F2N4O B2586554 [1-(difluoromethyl)-1H-pyrazol-4-yl](piperazin-1-yl)methanone CAS No. 1511466-84-4

[1-(difluoromethyl)-1H-pyrazol-4-yl](piperazin-1-yl)methanone

Cat. No.: B2586554
CAS No.: 1511466-84-4
M. Wt: 230.219
InChI Key: QTZBFHLIECDXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(difluoromethyl)-1H-pyrazol-4-ylmethanone: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-ylmethanone typically involves the reaction of a pyrazole derivative with a piperazine derivative under specific conditions. One common method involves the use of a difluoromethylating agent to introduce the difluoromethyl group onto the pyrazole ring, followed by the coupling of the resulting intermediate with a piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically involving the pyrazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate .

Reduction: : Reduction reactions can target the difluoromethyl group or the pyrazole ring, often using reducing agents such as lithium aluminum hydride or sodium borohydride .

Substitution: : The compound can participate in substitution reactions, particularly at the piperazine moiety. Common reagents include alkyl halides and acyl chlorides .

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substituting Agents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce difluoromethylated pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the piperazine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : The unique combination of the difluoromethyl group and the piperazine moiety in 1-(difluoromethyl)-1H-pyrazol-4-ylmethanone distinguishes it from other similar compounds.

Properties

IUPAC Name

[1-(difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N4O/c10-9(11)15-6-7(5-13-15)8(16)14-3-1-12-2-4-14/h5-6,9,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZBFHLIECDXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CN(N=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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